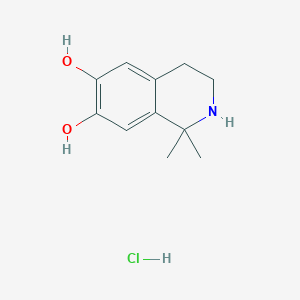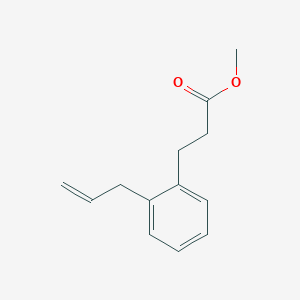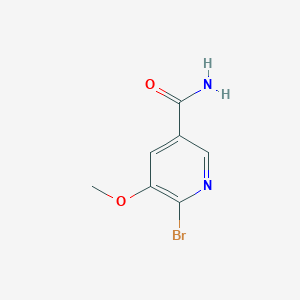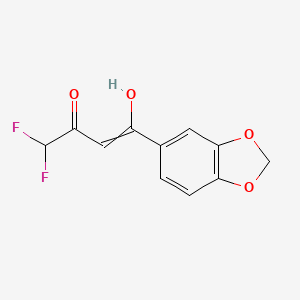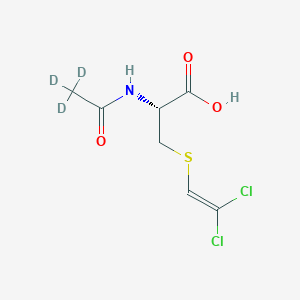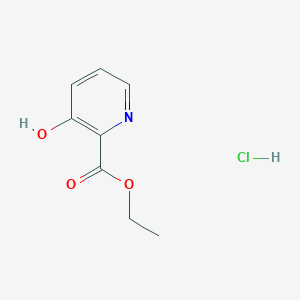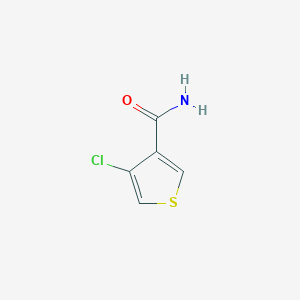
4-Chlorothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorothiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as the heteroatom. The presence of a chlorine atom at the 4-position and a carboxamide group at the 3-position makes this compound unique. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothiophene-3-carboxamide typically involves the chlorination of thiophene followed by the introduction of the carboxamide group. One common method is the chlorination of thiophene using chlorine gas or a chlorinating agent like sulfuryl chloride. The resulting 4-chlorothiophene can then be reacted with a suitable amide-forming reagent, such as ammonia or an amine, to form this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chlorothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 4-Chlorothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The chlorine atom and carboxamide group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromothiophene-3-carboxamide: Similar structure but with a bromine atom instead of chlorine.
4-Methylthiophene-3-carboxamide: Contains a methyl group instead of chlorine.
4-Nitrothiophene-3-carboxamide: Contains a nitro group instead of chlorine
Uniqueness
4-Chlorothiophene-3-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications .
Propriétés
Formule moléculaire |
C5H4ClNOS |
|---|---|
Poids moléculaire |
161.61 g/mol |
Nom IUPAC |
4-chlorothiophene-3-carboxamide |
InChI |
InChI=1S/C5H4ClNOS/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8) |
Clé InChI |
BMWVMRNRAVINLB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CS1)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


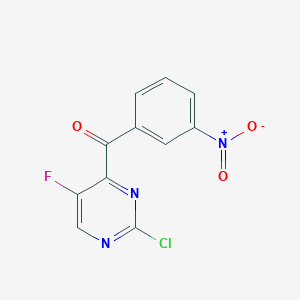
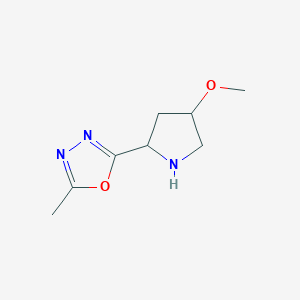
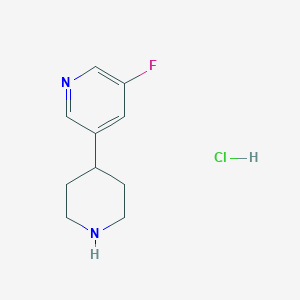
![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)
![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
![(2S)-2-[(4S)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide](/img/structure/B11716681.png)
